molecular formula C46H72N10O15S B610440 Reltecimod CAS No. 1447799-33-8

Reltecimod

Número de catálogo B610440
Número CAS: 1447799-33-8
Peso molecular: 1037.197
Clave InChI: VRNHFZYMPDKTBS-WYUJEMNCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Reltecimod, also known as AB-103, NSC-37096, P-2TA, is a CD28 antigen inhibitor potentially for the treatment of necrotizing soft tissue infection.

Aplicaciones Científicas De Investigación

Immune Modulation in Necrotizing Soft Tissue Infections

Reltecimod, a CD28 T-lymphocyte receptor mimetic, has been studied for its role in inhibiting T-cell stimulation by various bacterial pathogens. A clinical trial investigated its efficacy in patients with severe Necrotizing Soft Tissue Infections (NSTI). The trial found that early administration of reltecimod resulted in significant improvement in the primary composite endpoint in the per protocol population, although not in the modified Intent-to-Treat population. Reltecimod was also associated with improved resolution of organ dysfunction and hospital discharge status (Bulger et al., 2020).

Pharmacokinetic/Pharmacodynamics Profile

Reltecimod has a short plasma half-life in humans and various animal models. However, it redistributes quickly to lymphatic tissues, where it achieves higher concentrations and exhibits a rapid onset of effect that lasts for at least 12 hours. This indicates that its prolonged clinical benefits are due to fast distribution to target organs and rapid intervention with signaling pathways, despite its short residence time in plasma (Edgar et al., 2020).

Dosing Efficacy in Mouse Models of Infection

In mouse models of lethal infection, a single dose of reltecimod demonstrated superior efficacy compared to two doses. The single therapeutic dose was associated with an early decrease in cytokine/chemokine levels and circulating leukocyte subpopulations, providing insight into its mechanism of action and supporting its use as a single-dose treatment in clinical trials (Edgar et al., 2019).

Commentary on Reltecimod's Clinical Trials

A commentary on the phase III multicenter randomized controlled trial of reltecimod discusses its use as an immunomodulator. The trial's design and execution were based on a foundation of prior animal studies, cohort studies, and a phase II trial. It highlights the importance of understanding the role of reltecimod in modulating the host-derived inflammatory response in severe infections (Nathens, 2020).

Propiedades

Número CAS

1447799-33-8

Nombre del producto

Reltecimod

Fórmula molecular

C46H72N10O15S

Peso molecular

1037.197

Nombre IUPAC

(S)-3-((S)-2-((S)-2-((S)-2-((S)-2-((S)-2-((S)-1-(D-alanyl-L-seryl)pyrrolidine-2-carboxamido)-4-(methylthio)butanamido)-4-methylpentanamido)-3-methylbutanamido)propanamido)-3-(4-hydroxyphenyl)propanamido)-4-(((R)-1-carboxyethyl)amino)-4-oxobutanoic acid

InChI

InChI=1S/C46H72N10O15S/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71)/t24-,25+,26-,29+,30+,31+,32+,33+,34+,36+/m1/s1

Clave InChI

VRNHFZYMPDKTBS-WYUJEMNCSA-N

SMILES

O=C(O)C[C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@H]1N(C([C@H](CO)NC([C@@H](C)N)=O)=O)CCC1)=O)CCSC)=O)CC(C)C)=O)C(C)C)=O)C)=O)CC2=CC=C(O)C=C2)=O)C(N[C@@H](C(O)=O)C)=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Reltecimod;  AB-103;  P-2TA;  AB103;  P2TA;  NSC-37096;  BENZCARBIMINE.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reltecimod
Reactant of Route 2
Reactant of Route 2
Reltecimod
Reactant of Route 3
Reactant of Route 3
Reltecimod
Reactant of Route 4
Reactant of Route 4
Reltecimod
Reactant of Route 5
Reactant of Route 5
Reltecimod
Reactant of Route 6
Reactant of Route 6
Reltecimod

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.